molecular formula C6H6BrF3O2 B181753 Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate CAS No. 136264-28-3

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate

Cat. No. B181753
M. Wt: 247.01 g/mol
InChI Key: PQHJSEFAYJGCNJ-ARJAWSKDSA-N
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Description

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate is a chemical compound with the molecular formula C6H6BrF3O2 . It is an unsymmetrical internal alkyne .


Synthesis Analysis

The synthetic approach to different fluorinated heterocycles involves nucleophilic reactions of ethyl 2-bromo-4,4,4-trifluorobut-2-enoate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate consists of 6 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate has been used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes . It also undergoes various nucleophilic reactions .


Physical And Chemical Properties Analysis

The average mass of Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate is 247.010 Da and its mono-isotopic mass is 245.950317 Da .

Scientific Research Applications

Application 1: Synthesis of Trifluoromethylpyridines

  • Summary of Application: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application: The synthesis and applications of TFMP and its derivatives involve various chemical reactions . Unfortunately, the specific methods involving Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate are not detailed in the source.
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Application 2: Synthesis of 4-Hydroxy-2-(Trifluoromethyl) Quinolines

  • Summary of Application: Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate is used in the synthesis of 4-hydroxy-2-(trifluoromethyl) quinolines . These compounds show various biological activities such as antimalarial, antibacterial, antifungal, anti-inflammatory, analgesic, cardiotonic and can be used as anticonvulsant agents .
  • Methods of Application: Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates are synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . Then, intramolecular cyclization of these products under reflux conditions afforded a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives .
  • Results or Outcomes: The intramolecular cyclization of these products under reflux conditions afforded a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields .

Application 3: Synthesis of Various Fluorinated Heterocycles

  • Summary of Application: Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate is used in the synthesis of various fluorinated heterocycles . These compounds are important in the field of organic chemistry due to their potential applications in pharmaceuticals and agrochemicals .
  • Methods of Application: The synthetic approach to different fluorinated heterocycles is based on ethyl 2-bromo-4,4,4-trifluorobut-2-enoate and binucleophiles . The assembly of all heterocyclic structures proceeds through the formation of the product of conjugate nucleophilic addition as a key step .
  • Results or Outcomes: The synthesis results in various fluorinated heterocycles . Unfortunately, the source does not provide specific quantitative data or statistical analyses .

Application 4: Synthesis of Various Fluorinated Heterocycles

  • Summary of Application: Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate is used in the synthesis of various fluorinated heterocycles . These compounds are important in the field of organic chemistry due to their potential applications in pharmaceuticals and agrochemicals .
  • Methods of Application: The synthetic approach to different fluorinated heterocycles is based on ethyl 2-bromo-4,4,4-trifluorobut-2-enoate and binucleophiles . The assembly of all heterocyclic structures proceeds through the formation of the product of conjugate nucleophilic addition as a key step .
  • Results or Outcomes: The synthesis results in various fluorinated heterocycles . Unfortunately, the source does not provide specific quantitative data or statistical analyses .

Safety And Hazards

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate is known to cause severe skin burns and eye damage. It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3O2/c1-2-12-5(11)4(7)3-6(8,9)10/h3H,2H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHJSEFAYJGCNJ-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C(F)(F)F)/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate

CAS RN

136264-28-3
Record name ethyl (2Z)-2-bromo-4,4,4-trifluorobut-2-enoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
IA Tyumentsev, VA Kobelevskaya, IA Ushakov… - Journal of Fluorine …, 2022 - Elsevier
The synthetic approach to different fluorinated heterocycles based on ethyl (Z)-2‑bromo-4,4,4-trifluorobut-2-enoate and binucleophiles is described. The assembly of all heterocyclic …
Number of citations: 2 www.sciencedirect.com
X Hou, J Zhu, BC Chen, SH Watterson… - … Process Research & …, 2016 - ACS Publications
This article reports an efficient scale-up synthesis of 1-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)benzyl)azetidine-3-carboxylic acid (BMS-520), a potent and …
Number of citations: 16 pubs.acs.org
A Yu. Rulev - European Journal of Organic Chemistry, 2023 - Wiley Online Library
The 1,4‐conjugated addition of nitrogen centered nucleophiles to electron‐deficient alkenes, historically called the aza‐Michael addition, is one of the most significant and widely used …

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